2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]acetamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a 4-fluorophenylamino group and at position 4 with an acetamide moiety. The acetamide is further functionalized with a thiophen-2-ylmethyl group. Its molecular formula is C₁₇H₁₅FN₄OS₂, with a molecular weight of 390.45 g/mol.
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c17-11-3-5-12(6-4-11)19-16-20-13(10-23-16)8-15(21)18-9-14-2-1-7-22-14/h1-7,10H,8-9H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQWEHSLMOGFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article reviews the synthesis, mechanisms of action, and biological activities of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name
The IUPAC name for this compound is This compound .
Synthesis
The synthesis typically involves the reaction of 4-fluoroaniline with a thiazole derivative. Common methods include:
- Suzuki–Miyaura coupling reaction : A palladium-catalyzed cross-coupling reaction.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, inhibiting enzymes or receptors involved in various cellular processes. For example, it may inhibit bacterial enzymes leading to antimicrobial effects or interfere with pathways associated with cancer cell proliferation.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The specific compound has shown effectiveness against various bacteria and fungi, likely due to its ability to disrupt microbial cellular functions.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has been tested against:
- HepG2 (liver cancer)
- MDA-MB-231 (breast cancer)
Results from these studies indicate significant antiproliferative effects, as shown in Table 1.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis |
| MDA-MB-231 | 0.95 | G2/M phase arrest |
Anti-inflammatory Activity
The compound's anti-inflammatory potential is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for therapeutic applications in diseases characterized by excessive inflammation.
Study 1: Anticancer Efficacy
A study evaluated the antiproliferative activity of the compound on various tumor cell lines. The results indicated a strong correlation between concentration and cell viability reduction. The apoptosis rate increased significantly with higher doses, highlighting its potential as an anticancer agent.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in HepG2 cells. Flow cytometry analysis revealed that treatment led to an increase in apoptotic cells, suggesting that it triggers intrinsic apoptotic pathways.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thiazole derivatives but exhibits unique biological activities due to its specific functional groups. A comparison with related compounds is summarized in Table 2.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| 4-Fluorophenyl Thiazole Derivative | Moderate | High | Fluorine substitution enhances stability |
| 2-Aminothiazole Derivative | Low | Moderate | Lacks fluorine substitution |
| Target Compound | High | High | Unique combination of thiazole and thiophene |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their distinguishing features, and reported activities:
Key Structural Differences and Implications
Core Heterocycle Variations: The 1,3-thiazole core in the target compound and GSK1570606A is associated with metabolic stability and hydrogen-bonding capacity, whereas 1,2,4-triazole derivatives (e.g., ) often exhibit enhanced π-π stacking interactions for kinase binding .
Substituent Effects :
- Fluorophenyl groups enhance lipophilicity and bioavailability compared to bromophenyl () or methoxyphenyl analogs .
- Thiophenemethyl vs. Pyridinyl : The thiophene moiety in the target compound may improve CNS penetration compared to pyridinyl (GSK1570606A), which could increase polarity .
Pharmacological Diversity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
